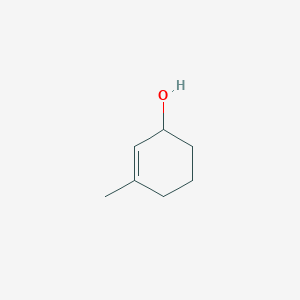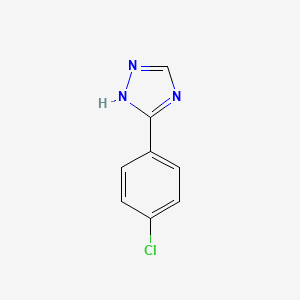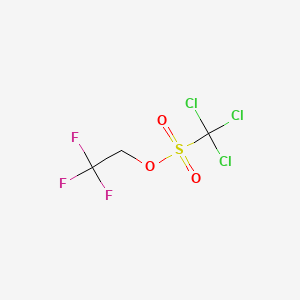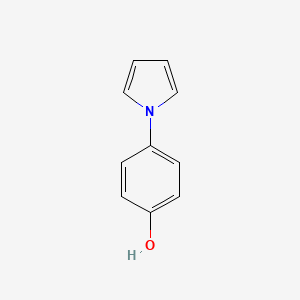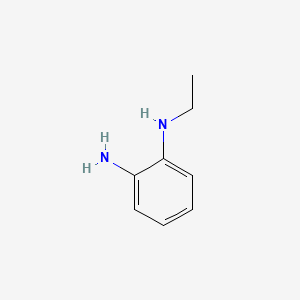
Ácido (1-fenilvinil)fosfónico
Descripción general
Descripción
(1-Phenylvinyl)phosphonic acid, also known as 1-phenylethenylphosphonic acid, is a chemical compound with the molecular formula C8H9O3P . It is used in various industrial and scientific research applications .
Synthesis Analysis
The synthesis of (1-Phenylvinyl)phosphonic acid can be achieved through several methods. One method involves the reaction of phosphorus trihalide, such as phosphorus trichloride, and acetophenone with water . The water is gradually added to the mixture with cooling to form a reaction mixture, which can be sparged of excess acetophenone with aqueous acid while under vacuum . Another method involves the mono- and diesterification of phenylphosphonic acid, considering the microwave (MW)-assisted direct esterification, and the alkylating esterification .
Molecular Structure Analysis
The molecular structure of (1-Phenylvinyl)phosphonic acid consists of a phenyl group (a ring of six carbon atoms) attached to a vinyl group (a carbon-carbon double bond), which is further attached to a phosphonic acid group (a phosphorus atom double-bonded to an oxygen atom and single-bonded to two hydroxyl groups) .
Chemical Reactions Analysis
Phosphonates, including (1-Phenylvinyl)phosphonic acid, exhibit a complex mode of action in their control of fungi . They can act directly on the fungus, reducing growth, and this growth reduction is associated with a rapid reduction in the total pool of adenylate .
Aplicaciones Científicas De Investigación
Síntesis de Reactivos Soportados en Polímeros
Ácido (1-fenilvinil)fosfónico: se utiliza en la síntesis de reactivos soportados en polímeros. Estos polímeros son cruciales en los procesos de separación, ya que ofrecen una fase sólida a la que se unen los reactivos, lo que facilita la eliminación de productos y materiales de partida sin reaccionar. El grupo ácido fosfónico en estos polímeros puede actuar como agente quelante, uniéndose a varios metales y utilizándose así en resinas de intercambio iónico .
Unión y Separación de Metales
Debido a su parte de ácido fosfónico, el ácido (1-fenilvinil)fosfónico exhibe fuertes propiedades de unión a metales. Esto lo hace valioso en el campo de la ciencia de la separación, donde se puede utilizar para separar selectivamente iones metálicos de mezclas complejas. Esta aplicación es particularmente relevante en los esfuerzos de limpieza ambiental, donde es necesario eliminar iones metálicos específicos de sitios contaminados .
Inhibición Enzimática
Los ácidos fosfónicos son conocidos por ser potentes inhibidores enzimáticos. El ácido (1-fenilvinil)fosfónico podría utilizarse potencialmente para inhibir enzimas que son cruciales en diversas vías biológicas. Esta aplicación es significativa en el desarrollo de nuevos productos farmacéuticos, donde la inhibición enzimática puede conducir al tratamiento de enfermedades .
Agentes Antibacterianos y Antifúngicos
La estructura única de los ácidos fosfónicos les permite imitar los sustratos naturales de las enzimas. El ácido (1-fenilvinil)fosfónico podría utilizarse para crear miméticos que actúen como agentes antibacterianos y antifúngicos, interrumpiendo los procesos metabólicos de los patógenos y ofreciendo una nueva vía para el desarrollo de fármacos .
Fuente Alternativa de Fósforo para los Microbios
En el ciclo global del fósforo, los ácidos fosfónicos sirven como una fuente alternativa de fósforo para los microbios. El ácido (1-fenilvinil)fosfónico podría estudiarse por su papel en el apoyo al crecimiento microbiano en ambientes donde las fuentes tradicionales de fósforo son escasas, contribuyendo así a nuestra comprensión de los ciclos biogeoquímicos .
Mecanismo De Acción
Target of Action
This compound is a phosphonate, a class of compounds known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Mode of Action
As a phosphonate, it may interact with its targets through hydrogen bonding . This interaction could impact the initial phase and final bulk crystal structures of co-evaporated perovskites . .
Biochemical Pathways
Phosphonates, in general, are known to inhibit metabolic enzymes, potentially affecting a variety of biochemical pathways . .
Pharmacokinetics
The compound’s molecular formula is C8H9O3P, with an average mass of 184.129 Da . .
Result of Action
As a phosphonate, it may inhibit metabolic enzymes, potentially leading to various cellular effects . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Phenylvinyl)phosphonic acid. For instance, phosphonic acid has been found to remain present in the woody parts of vines up to 6 years after the last application . This suggests that the compound’s action could be influenced by factors such as the presence of other chemicals, temperature, and pH.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Phenylvinyl)phosphonic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in aqueous solutions. It is also relatively non-toxic and has a low vapor pressure, making it safe to use in the laboratory. However, (1-Phenylvinyl)phosphonic acid can be hydrolyzed in acidic solutions, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of (1-Phenylvinyl)phosphonic acid are vast, and there are many future directions for research. (1-Phenylvinyl)phosphonic acid could be used to develop new drugs or drug delivery systems, or to improve the efficiency of existing drugs. It could also be used to develop new polymers or to improve the performance of existing polymers. Additionally, (1-Phenylvinyl)phosphonic acid could be used to develop new catalysts or to improve the performance of existing catalysts. Finally, (1-Phenylvinyl)phosphonic acid could be used to develop new biocompatible materials or to improve the performance of existing biocompatible materials.
Análisis Bioquímico
Biochemical Properties
(1-Phenylvinyl)phosphonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can inhibit metabolic enzymes by mimicking the structure of natural substrates, thereby interfering with normal biochemical processes. For example, (1-Phenylvinyl)phosphonic acid has been shown to interact with enzymes involved in phosphate metabolism, such as alkaline phosphatase, by binding to the active site and preventing the enzyme from catalyzing its natural substrate . Additionally, (1-Phenylvinyl)phosphonic acid can form complexes with proteins, altering their conformation and function.
Cellular Effects
The effects of (1-Phenylvinyl)phosphonic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, (1-Phenylvinyl)phosphonic acid has been observed to modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades . Furthermore, (1-Phenylvinyl)phosphonic acid can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of (1-Phenylvinyl)phosphonic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression. For example, (1-Phenylvinyl)phosphonic acid can inhibit enzymes by binding to their active sites and preventing substrate binding, as seen with alkaline phosphatase . Additionally, (1-Phenylvinyl)phosphonic acid can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression are mediated through interactions with transcription factors and other regulatory proteins, leading to alterations in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Phenylvinyl)phosphonic acid can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to (1-Phenylvinyl)phosphonic acid has been shown to result in sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolic activity. These effects can persist even after the compound is removed, indicating potential long-term impacts on cellular health.
Dosage Effects in Animal Models
The effects of (1-Phenylvinyl)phosphonic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, (1-Phenylvinyl)phosphonic acid can induce toxic effects, including cellular damage, organ dysfunction, and adverse behavioral changes. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and physiological changes occur. Careful dosage optimization is essential to balance efficacy and safety in experimental and therapeutic applications.
Metabolic Pathways
(1-Phenylvinyl)phosphonic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as phosphatases and kinases, which modify its structure and activity . Additionally, (1-Phenylvinyl)phosphonic acid can influence the levels of key metabolites by altering the activity of metabolic enzymes, leading to changes in cellular energy production, biosynthesis, and degradation pathways.
Transport and Distribution
The transport and distribution of (1-Phenylvinyl)phosphonic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters that facilitate its entry into the cytoplasm . Once inside the cell, (1-Phenylvinyl)phosphonic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
The subcellular localization of (1-Phenylvinyl)phosphonic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of (1-Phenylvinyl)phosphonic acid can influence its interactions with biomolecules and its ability to modulate cellular processes. For example, nuclear localization may enhance its ability to interact with transcription factors and regulate gene expression, while mitochondrial localization may impact cellular energy metabolism.
Propiedades
IUPAC Name |
1-phenylethenylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O3P/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSDUXHQPXODCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185974 | |
| Record name | (1-Phenylvinyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3220-50-6 | |
| Record name | (1-Phenylvinyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3220-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Phenylvinyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Phenylvinyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenylvinyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



